molecular formula C26H32O B046264 trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene CAS No. 116903-49-2

trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene

Cat. No. B046264
M. Wt: 360.5 g/mol
InChI Key: KPRYWLQZHXTLHW-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known for their potential in creating advanced materials, including liquid crystal technologies. Such compounds are characterized by their rigid rod-like molecular structures and the presence of functional groups that can engage in π-π interactions, leading to unique physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions, including the Wittig reaction, Grignard reaction, dehydration, hydrogenation, and others, to construct the complex molecular architecture required for liquid crystal formation (Tian Hui-qiang, 2010). The selection of catalysts, solvents, and reaction conditions is crucial for achieving high yield and purity.

Molecular Structure Analysis

Molecular structure analysis of similar compounds is typically performed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the geometry, electronic structure, and conformational preferences of the molecules, which are essential for understanding their mesomorphic behavior and material properties (Guang Wu et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves their functional groups participating in various chemical reactions. These can include electrophilic and nucleophilic substitution reactions, cycloadditions, and more, depending on the functional groups present in the molecular structure. The chemical properties are closely linked to the synthesis and subsequent functionalization of the molecule for specific applications.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and mesophase behavior, are crucial for applications in liquid crystal displays and other materials. These properties are influenced by the molecular structure, particularly the balance between rigid and flexible parts of the molecule, and the nature of substituents (W. Norbert et al., 1997).

Scientific Research Applications

Applications in Biomedical Imaging

One of the significant applications of benzene derivatives, such as amyloid imaging agents in Alzheimer's disease, showcases the potential utility of related compounds in biomedical imaging. These agents, including [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, have been studied for their ability to measure amyloid deposits in the brain in vivo using PET imaging. This breakthrough technology has the potential to enable early detection of Alzheimer's disease and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Environmental Remediation

Benzene derivatives also play a role in environmental science, particularly in the degradation of monoaromatic pollutants like BTEX (benzene, toluene, ethylbenzene, and xylenes) in groundwater. In situ bioremediation techniques, both under natural attenuation and enhanced remediation, have been successfully employed for the removal of these contaminants. Enhanced anaerobic bioremediation, in particular, has been highlighted for its simplicity, applicability, and cost-effectiveness in treating BTEX-contaminated groundwater (Farhadian et al., 2008).

Pharmacological Potential

The structural analogs of benzene, such as tamoxifen and its derivatives, have been extensively researched for their therapeutic potential. Tamoxifen, a pioneering drug in the treatment of estrogen receptor-positive breast cancer, along with its metabolites, has facilitated a deeper understanding of the mechanisms of action in cancer therapy. Continuous efforts to synthesize novel tamoxifen derivatives highlight the ongoing research into benzene derivatives for generating pharmacologically potent agents with reduced side effects for various therapeutic targets (Shagufta & Ahmad, 2018).

Safety And Hazards

Without specific data, it’s hard to assess the compound’s safety and hazards. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure, ingestion, or inhalation.


Future Directions

Future studies could explore the compound’s synthesis, properties, and potential applications (like in materials science or medicinal chemistry). These investigations could provide valuable insights into the compound’s nature and uses.


Please note that these are general insights, and the actual characteristics of “trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene” might vary. For more accurate information, specific studies on this compound would be needed.


properties

IUPAC Name

1-propoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O/c1-3-5-21-8-14-24(15-9-21)25-16-10-22(11-17-25)6-7-23-12-18-26(19-13-23)27-20-4-2/h10-13,16-19,21,24H,3-5,8-9,14-15,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRYWLQZHXTLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564128
Record name 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene

CAS RN

116903-49-2
Record name 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-[2-(4-propoxyphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.793
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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